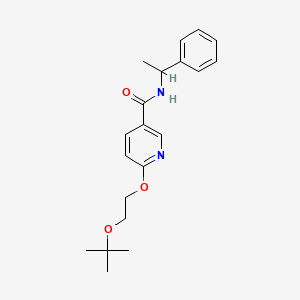

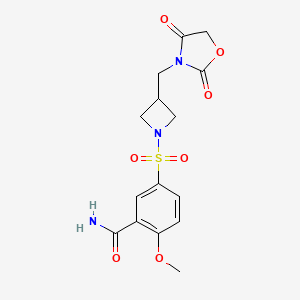

6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nicotinamide group would contribute to its polarity, while the tert-butoxy and phenylethyl groups would add steric bulk .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The amide group in nicotinamide is reactive and could participate in condensation or hydrolysis reactions. The ether group could potentially undergo reactions with strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given its molecular weight. The presence of both polar (amide) and nonpolar (tert-butoxy, phenylethyl) groups means it might have moderate solubility in both polar and nonpolar solvents .科学的研究の応用

Synthesis and Antineoplastic Activities

The compound 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide, as part of the broader family of 6-substituted nicotinamides, has been explored for its synthesis and potential antineoplastic (anti-cancer) activities. These nicotinamide derivatives, including variants with different substitutions at the 6-position of the nicotinamide ring, have been synthesized and tested for their biological activities against cancerous cells. Preliminary screenings have shown that some of these compounds exhibit moderate activity against certain types of leukemia, highlighting their potential in cancer research and treatment strategies (Ross, 1967).

Binding and Hydrolysis by Human Serum Albumin

Research on nicotinate esters, which are chemically related to nicotinamides, has provided insights into their interaction with human serum albumin, an important protein in the human body that can affect drug distribution and metabolism. This research helps to understand how modifications in the nicotinamide structure, such as those in 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide, could influence their binding to, and hydrolysis by, human serum albumin, potentially affecting their pharmacokinetic properties and therapeutic efficacy (Steiner, Mayer, & Testa, 1992).

Antiprotozoal Activity

Further extending the scope of research, aza-analogues of furamidine, which share structural similarities with 6-substituted nicotinamides, have been synthesized and evaluated for their antiprotozoal activities. These studies have demonstrated significant efficacy against protozoan pathogens such as Trypanosoma and Plasmodium species, offering a glimpse into the potential use of 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide and its derivatives in treating protozoal infections (Ismail et al., 2003).

Fluorescent Analogues for Biochemical Studies

In the realm of biochemical research, the development of fluorescent analogues of nicotinamide adenine dinucleotide (NAD), which is a key coenzyme in redox reactions, has provided powerful tools for studying enzyme mechanisms and cellular processes. By synthesizing and utilizing fluorescent compounds that mimic the structure of NAD, researchers can trace and analyze the dynamics of enzymatic reactions in real time, offering insights into the roles of nicotinamide derivatives such as 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide in cellular metabolism (Barrio, Secrist, & Leonard, 1972).

Novel Herbicides from Nicotinamide Derivatives

Explorations into the herbicidal potential of nicotinamide derivatives have led to the discovery of compounds with significant activity against various weeds. By synthesizing and testing N-(arylmethoxy)-2-chloronicotinamides, researchers have identified several compounds with promising herbicidal properties, paving the way for the development of new, effective weed control agents. This line of research suggests that modifications to the nicotinamide structure, such as those seen in 6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide, can result in compounds with useful applications in agriculture (Yu et al., 2021).

特性

IUPAC Name |

6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-(1-phenylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-15(16-8-6-5-7-9-16)22-19(23)17-10-11-18(21-14-17)24-12-13-25-20(2,3)4/h5-11,14-15H,12-13H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTKFCZJCIDCSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OCCOC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-(tert-butoxy)ethoxy)-N-(1-phenylethyl)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2854607.png)

![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2854611.png)

![N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2854612.png)

![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)

![methyl 5-((8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2854618.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2854623.png)

![Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione](/img/structure/B2854626.png)